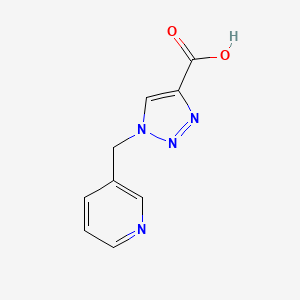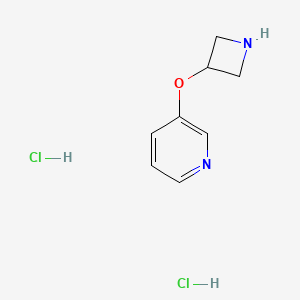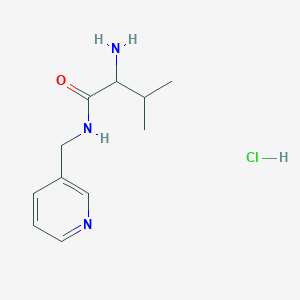
4-(Propargylaminocarbonyl)phenylboronsäure
Übersicht
Beschreibung
4-(Propargylaminocarbonyl)phenylboronic acid is a compound with the molecular formula C10H10BNO3 . It contains a total of 25 bonds, including 15 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aromatic), and 2 hydroxyl groups .
Molecular Structure Analysis
The molecule contains a total of 25 bonds. There are 15 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aromatic), and 2 hydroxyl groups .Wissenschaftliche Forschungsanwendungen
Anwendungen in der Sensorik
Boronsäuren, darunter 4-(Propargylaminocarbonyl)phenylboronsäure, werden zunehmend in verschiedenen Forschungsbereichen eingesetzt. Ihre Wechselwirkungen mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen führen zu ihrer Nützlichkeit in verschiedenen sensorischen Anwendungen . Diese sensorischen Anwendungen können homogene Assays oder heterogene Detektion sein .
Biologische Markierung
Die Schlüsselinteraktion von Boronsäuren mit Diolen ermöglicht die Verwendung in verschiedenen Bereichen, die von der biologischen Markierung reichen . Dies kann für die Identifizierung und Verfolgung biologischer Moleküle in einer Vielzahl von Forschungszusammenhängen verwendet werden.
Proteinmanipulation und -modifikation
Es wurde festgestellt, dass Boronsäuren mit Proteinen interagieren, was ihre Manipulation und Modifikation ermöglicht . Dies hat potenzielle Anwendungen im Studium der Proteinfunktion und -struktur sowie in der Entwicklung neuer therapeutischer Strategien.
Trennungstechnologien
Boronsäuren wurden in Trennungstechnologien eingesetzt . Die einzigartigen Eigenschaften von Boronsäuren ermöglichen es ihnen, selektiv an bestimmte Moleküle zu binden, wodurch die Trennung dieser Moleküle aus einer Mischung ermöglicht wird.
Entwicklung von Therapeutika
Boronsäuren wurden bei der Entwicklung von Therapeutika eingesetzt . Beispielsweise wurde intelligentes Insulin, das mit einer Phenylboronsäure modifiziert wurde, entwickelt, um die Pharmakokinetik der Insulinaktivität für eine personalisierte Therapie zu steuern .
Anreicherung von cis-Diol-haltigen Molekülen
Phenylboronsäure-funktionalisierte organische Polymere wurden für die Anreicherung von cis-Diol-haltigen Molekülen entwickelt . Dies hat Anwendungen in der selektiven Anreicherung von Nukleosiden oder Katecholen in realen Proben, um die Empfindlichkeit und Genauigkeit der Zielmolekülderkennung zu verbessern .
Kontrollierte Freisetzung von Insulin
Boronsäuren wurden in Polymeren für die kontrollierte Freisetzung von Insulin verwendet . Dies hat potenzielle Anwendungen bei der Behandlung von Diabetes, bei der die Aufrechterhaltung eines konstanten Insulinspiegels im Körper entscheidend ist.
Elektrophorese glykosylierter Moleküle
Boronsäuren wurden für die Elektrophorese glykosylierter Moleküle verwendet . Dies kann für die Trennung und Analyse dieser Moleküle verwendet werden, was bei der Untersuchung bestimmter Krankheiten wie Diabetes wichtig ist.
Wirkmechanismus
Target of Action
The primary target of 4-(Propargylaminocarbonyl)phenylboronic acid is cell surface glycans . These targets play a crucial role in cell-cell interactions, cell recognition, and signal transduction .
Mode of Action
4-(Propargylaminocarbonyl)phenylboronic acid interacts with its targets by forming phenylboronic acid (PBA)-decorated nanoparticles . These nanoparticles have a strong affinity for sialic acid (SA) , which is typically overexpressed in cancerous cells . This interaction leads to the efficient transfer of genes to the intended location .
Biochemical Pathways
The compound affects the gene delivery pathway . The PBA-decorated nanoparticles connect to cancer cells specifically, enabling them to target and deliver the cargo to cancer cells . This interaction affects the downstream effects of gene expression within the cells .
Pharmacokinetics
The compound’s ability to form nanoparticles suggests it may have favorable distribution properties, allowing it to reach and interact with its target cells .
Result of Action
The result of the compound’s action is the targeted delivery of genes to cancer cells . This targeted delivery could potentially lead to changes in gene expression within these cells, providing a basis for therapeutic interventions .
Action Environment
The action of 4-(Propargylaminocarbonyl)phenylboronic acid can be influenced by various environmental factors. For instance, the overexpression of sialic acid in cancerous cells can enhance the compound’s targeting ability . .
Biochemische Analyse
Biochemical Properties
4-(Propargylaminocarbonyl)phenylboronic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to form reversible covalent bonds with diols, which are commonly found in sugars and other biological molecules. This interaction is particularly useful in the development of glucose sensors and other diagnostic tools. Additionally, 4-(Propargylaminocarbonyl)phenylboronic acid can interact with enzymes and proteins that contain serine or threonine residues, forming stable complexes that can be used to study enzyme activity and inhibition .
Cellular Effects
The effects of 4-(Propargylaminocarbonyl)phenylboronic acid on cellular processes are diverse and depend on the specific cell type and contextFor example, it has been shown to inhibit the activity of certain kinases, leading to alterations in gene expression and cellular metabolism . Additionally, 4-(Propargylaminocarbonyl)phenylboronic acid can affect cell proliferation and apoptosis, making it a potential candidate for cancer research and therapy.
Molecular Mechanism
At the molecular level, 4-(Propargylaminocarbonyl)phenylboronic acid exerts its effects through the formation of reversible covalent bonds with target biomolecules. This interaction can lead to the inhibition or activation of enzymes, depending on the specific context. For instance, the compound can inhibit serine proteases by forming a stable complex with the active site serine residue, thereby preventing substrate binding and catalysis . Additionally, 4-(Propargylaminocarbonyl)phenylboronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-(Propargylaminocarbonyl)phenylboronic acid in laboratory settings are important considerations for its use in biochemical assays. Over time, the compound may undergo hydrolysis or other chemical transformations that can affect its activity and efficacy. Studies have shown that 4-(Propargylaminocarbonyl)phenylboronic acid remains stable under physiological conditions for extended periods, but its activity may decrease over time due to gradual degradation . Long-term effects on cellular function have also been observed, with some studies reporting changes in cell viability and metabolism after prolonged exposure to the compound .
Dosage Effects in Animal Models
The effects of 4-(Propargylaminocarbonyl)phenylboronic acid in animal models vary depending on the dosage and route of administration. At low doses, the compound has been shown to have minimal toxicity and can be used to study its biochemical and cellular effects without significant adverse effects . At higher doses, 4-(Propargylaminocarbonyl)phenylboronic acid may exhibit toxic effects, including liver and kidney damage, as well as alterations in blood chemistry . These findings highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
4-(Propargylaminocarbonyl)phenylboronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites that can be excreted from the body . Additionally, 4-(Propargylaminocarbonyl)phenylboronic acid can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, gluconeogenesis, and other metabolic processes . These interactions can result in changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-(Propargylaminocarbonyl)phenylboronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on the specific cell type and context . Once inside the cell, 4-(Propargylaminocarbonyl)phenylboronic acid can bind to intracellular proteins and be distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . These interactions can affect the localization and accumulation of the compound, influencing its overall activity and efficacy.
Subcellular Localization
The subcellular localization of 4-(Propargylaminocarbonyl)phenylboronic acid is an important factor in determining its activity and function. The compound can be targeted to specific cellular compartments through the use of targeting signals or post-translational modifications . For example, 4-(Propargylaminocarbonyl)phenylboronic acid can be directed to the nucleus by attaching a nuclear localization signal, allowing it to interact with nuclear proteins and influence gene expression . Similarly, the compound can be targeted to the mitochondria or other organelles to study its effects on cellular metabolism and energy production .
Eigenschaften
IUPAC Name |
[4-(prop-2-ynylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO3/c1-2-7-12-10(13)8-3-5-9(6-4-8)11(14)15/h1,3-6,14-15H,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEKSLIZBDCTPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC#C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681759 | |
| Record name | {4-[(Prop-2-yn-1-yl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874459-89-9 | |
| Record name | B-[4-[(2-Propyn-1-ylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874459-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(Prop-2-yn-1-yl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374506.png)

![2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374511.png)
![3-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride](/img/structure/B1374512.png)

![3-[([1,1'-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374514.png)
![5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B1374518.png)


![4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374523.png)
![3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374525.png)

![2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374527.png)

